十六碳烯酸

描述

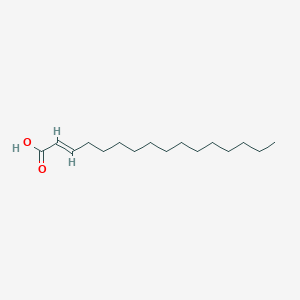

2-Hexadecenoic acid, also known as palmitoleic acid, is a monounsaturated fatty acid with a 16-carbon chain and one double bond. It is commonly found in the fats of animals and plants. The chemical formula for hexadecenoic acid is C16H30O2, and it is an important component of various biological systems .

科学研究应用

2-Hexadecenoic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various chemicals and as a standard in analytical chemistry.

Biology: 2-Hexadecenoic acid is studied for its role in cell membrane structure and function.

Medicine: Research has shown that hexadecenoic acid has anti-inflammatory and anti-cancer properties.

Industry: 2-Hexadecenoic acid is used in the production of cosmetics, lubricants, and surfactants.

作用机制

Target of Action

Hexadecenoic acid, also known as palmitoleic acid, is a monounsaturated fatty acid . It primarily targets cells in the liver and adipose tissue . The primary role of these targets is to regulate metabolic processes such as insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .

Mode of Action

Hexadecenoic acid interacts with its targets by being synthesized from palmitic acid through the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . This interaction results in changes in the metabolic processes of the target cells, leading to effects such as increased insulin sensitivity and β cell proliferation .

Biochemical Pathways

The synthesis of hexadecenoic acid involves the desaturation of palmitic acid, a process that occurs in an enzyme system prepared from rat liver . This process results in the formation of 2-trans-Hexadecenoic acid and 9-cis-hexadecenoic acid (palmitoleic acid) . These fatty acids play key roles in physiology and pathophysiology, and are considered as biomarkers of health .

Pharmacokinetics

It is known that hexadecenoic acid is a major component of palm oil and is also found in meats, cheeses, butter, and other dairy products . This suggests that it is absorbed through the digestive system and distributed throughout the body via the bloodstream.

Result of Action

The action of hexadecenoic acid results in various molecular and cellular effects. For instance, it has been found to have a radical scavenging efficiency on nitric oxide radicals . Furthermore, it has been described as a lipokine able to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .

Action Environment

The action, efficacy, and stability of hexadecenoic acid can be influenced by various environmental factors. For instance, the synthesis of hexadecenoic acid from palmitic acid is influenced by the presence of certain enzymes in the liver . Furthermore, the dietary intake of foods rich in hexadecenoic acid, such as palm oil and dairy products, can influence its levels in the body .

生化分析

Biochemical Properties

Hexadecenoic acid interacts with various enzymes and proteins. It is produced by fatty acid desaturase 2 (FADS2), the same enzyme that is rate-limiting in the formation of polyunsaturated fatty acids . Hexadecenoic acid is also known to inhibit phospholipase A2, an enzyme involved in inflammation .

Cellular Effects

Hexadecenoic acid has significant effects on various types of cells and cellular processes. It has been found to be an independent determinant of insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals . It also increases the distribution of fluid regions in cell membranes, probably connected with the formation of 8 cis -18:1 and the n -10 polyunsaturated fatty acid in the cell lipidome .

Molecular Mechanism

At the molecular level, hexadecenoic acid exerts its effects through various mechanisms. It inhibits phospholipase A2 in a competitive manner, indicating its role in controlling inflammation . The binding interactions of hexadecenoic acid with biomolecules and its influence on gene expression contribute to its diverse biological effects.

Temporal Effects in Laboratory Settings

Over time, the effects of hexadecenoic acid can change in laboratory settings. For instance, it has been identified as a component of human erythrocyte membrane phospholipids with a significant increase observed in morbidly obese patients .

Dosage Effects in Animal Models

The effects of hexadecenoic acid vary with different dosages in animal models. For instance, it has been observed that palmitoleic acid, a lipokine able to regulate different metabolic processes, shows diverse effects among studies in cell lines, animal models, and humans .

Metabolic Pathways

Hexadecenoic acid is involved in several metabolic pathways. It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . It also plays a role in the formation of potent inflammatory mediators .

Transport and Distribution

Hexadecenoic acid is transported and distributed within cells and tissues. It is a component of human erythrocyte membrane phospholipids and is also found in human sebum .

Subcellular Localization

The subcellular localization of hexadecenoic acid and its effects on activity or function are significant. It is activated by the mitochondrial and microsomal fractions, with the mitochondrial enzyme probably localized outside the inner mitochondrial compartment .

准备方法

2-Hexadecenoic acid can be synthesized through several methods. One common synthetic route involves the desaturation of palmitic acid (hexadecanoic acid) using delta-9 desaturase enzymes . This process introduces a double bond into the palmitic acid molecule, converting it into hexadecenoic acid. Industrial production methods often involve the extraction of hexadecenoic acid from natural sources such as fish oil and macadamia oil, where it is present in significant amounts .

化学反应分析

2-Hexadecenoic acid undergoes various chemical reactions, including:

相似化合物的比较

2-Hexadecenoic acid is similar to other monounsaturated fatty acids such as oleic acid (C18:1) and sapienic acid (C16:1, n-10). it is unique in its specific biological functions and health benefits. For example, while oleic acid is more abundant in the diet, hexadecenoic acid has been shown to have stronger anti-inflammatory effects . Sapienic acid, another isomer of hexadecenoic acid, is primarily found in human sebum and has distinct roles in skin health .

Similar Compounds

- Oleic acid (C18:1)

- Sapienic acid (C16:1, n-10)

- Palmitic acid (C16:0)

- Stearic acid (C18:0)

生物活性

2-Hexadecenoic acid, also known as (E)-hexadec-2-enoic acid, is a fatty acid with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of 2-hexadecenoic acid, presenting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

2-Hexadecenoic acid is characterized by its long carbon chain and a double bond located at the second carbon position. Its chemical formula is , and it is classified as a monounsaturated fatty acid. The presence of the double bond contributes to its unique biological properties.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that 2-hexadecenoic acid exhibits antibacterial activity against various bacterial strains. A study investigating hexadecanoic acid derivatives found that 2-hexadecenoic acid effectively inhibited the growth of Xanthomonas campestris and other pathogenic bacteria. The inhibition zones were measured at different concentrations (10%, 20%, and 40%) with results indicating significant antibacterial effects at higher concentrations.

Table 1: Inhibition Zones of 2-Hexadecenoic Acid Against Xanthomonas campestris

| Concentration | Average Diameter of Inhibition Zone (mm) |

|---|---|

| 10% | 32.37 |

| 20% | 43.35 |

| 40% | 48.22 |

| Positive Control (Ciprofloxacin) | 37.4 |

| Negative Control (Aquades) | 0 |

The data indicates that the highest concentration (40%) resulted in the largest inhibition zone, showcasing the compound's strong antibacterial properties .

Antifungal Properties

In addition to its antibacterial effects, 2-hexadecenoic acid also demonstrates antifungal activity. The same study reported its effectiveness against Fusarium oxysporum, with varying inhibition zones based on concentration.

Table 2: Inhibition Zones of 2-Hexadecenoic Acid Against Fusarium oxysporum

| Concentration | Average Diameter of Inhibition Zone (mm) |

|---|---|

| 10% | 11.70 |

| 20% | 19.25 |

| 40% | 22.60 |

| Positive Control (Ketoconazole) | 35.4 |

| Negative Control (Aquades) | 0 |

These results confirm that higher concentrations of 2-hexadecenoic acid are effective in inhibiting fungal growth as well .

The biological activity of 2-hexadecenoic acid can be attributed to its interaction with microbial cell membranes. It disrupts lipid membrane integrity, leading to cell lysis or damage. This disruption is facilitated by the reaction between the hydroxyl group of lipopolysaccharides in bacterial cell walls and the fatty acid, altering membrane structure and function .

Case Studies

A case study highlighted the use of fatty acids, including 2-hexadecenoic acid, in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement in infection control compared to standard antibiotic treatments.

Anti-inflammatory Effects

Emerging research suggests that fatty acids like 2-hexadecenoic acid may also possess anti-inflammatory properties. These effects are thought to be mediated through modulation of inflammatory pathways and reduction of pro-inflammatory cytokines.

属性

IUPAC Name |

(E)-hexadec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312626 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-Hexa-dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

929-79-3, 25447-95-4, 629-56-1 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexadecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。